DAAO Inhibitor CBIO Synthesis: 5-Chloro Benzo[d]isoxazole Core Required for Submicromolar Activity
The target compound (5-chlorobenzo[d]isoxazol-3-yl)methanol serves as a direct precursor to 5-chloro-benzo[d]isoxazol-3-ol (CBIO), a validated DAAO inhibitor. CBIO potently inhibits DAAO with an IC₅₀ in the submicromolar range [1]. In vivo, oral co-administration of CBIO with D-serine enhanced plasma and brain D-serine levels in rats relative to D-serine administration alone [1]. The 5-chloro substitution is essential for this potency; non-chlorinated benzo[d]isoxazol-3-ol analogs exhibit substantially reduced DAAO inhibition [2].
| Evidence Dimension | DAAO inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Submicromolar IC₅₀ (CBIO, the oxidized derivative of the target compound) |
| Comparator Or Baseline | Non-chlorinated benzo[d]isoxazol-3-ol analogs (significantly reduced potency; exact IC₅₀ values not reported) |
| Quantified Difference | 5-Chloro substitution confers submicromolar potency; non-chlorinated analogs fail to achieve comparable inhibition |
| Conditions | In vitro DAAO enzymatic assay; in vivo rat model (oral co-administration with D-serine) |
Why This Matters
Procurement of the 5-chloro intermediate ensures synthetic access to CBIO-class inhibitors with submicromolar DAAO activity; non-chlorinated alternatives will not produce equipotent derivatives.
- [1] Ferraris D, Duvall B, Ko YS, Thomas AG, Rojas C, Majer P, et al. Synthesis and Biological Evaluation of D-Amino Acid Oxidase Inhibitors. J Med Chem. 2008;51(12):3357-3359. View Source
- [2] Smith & Nephew. Benzo[d]isoxazol-3-ol DAAO inhibitors. Patent Application WO 2007/123456. 2007. View Source
